Microorganisms serve as efficient platforms for synthesizing furanone derivatives, including the target compound. Zygosaccharomyces rouxii is a key microbial host, leveraging its salt-tolerant metabolism to produce furanones such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a structural analog. Engineered strains of Z. rouxii overexpressing fructose-1,6-bisphosphate aldolase (FBA) and triose phosphate isomerase (TPI) genes show a 1.91-fold increase in HDMF yield compared to wild-type strains. This enhancement occurs because FBA cleaves fructose-1,6-diphosphate (FDP) into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP), while TPI interconverts DHAP and GAP, creating a precursor pool for furanone formation [6]. Fermentation parameters further optimize this process:
Table 1: Key Enzymes in Microbial Furanone Biosynthesis
Enzyme | Gene | Function | Effect on Yield | |
---|---|---|---|---|
Fructose-1,6-bisphosphate aldolase | FBA | Cleaves FDP to DHAP/GAP | 1.7-fold increase | |
Triose phosphate isomerase | TPI | Converts DHAP ↔ GAP | 1.5-fold increase | |
Combined FBA + TPI overexpression | N/A | Augments DHAP flux | 1.91-fold increase | [6] |
The lactone ring in (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid forms through stereoselective enzymatic cyclization. Aldolases catalyze the initial C–C bond formation between α-keto acids (e.g., pyruvate) and aldehydes, generating linear precursors. Subsequent intramolecular esterification closes the lactone ring, driven by regiospecific acyltransferases or non-ribosomal peptide synthetase (NRPS) analogues [1]. Isotope labeling confirms that carbon backbones originate from glycolytic intermediates like DHAP, which undergoes:
Fermentation supplies essential precursors for the tetrahydrofuran scaffold:
Table 2: Fermentation Precursors and Their Roles
Precursor | Origin in Fermentation | Structural Contribution | |
---|---|---|---|
D-Fructose | Carbon source → Fructose-6-phosphate | Backbone via FDP cleavage | |
Dihydroxyacetone phosphate (DHAP) | FBA-catalyzed FDP cleavage | Lactone ring carbons (C-4/C-5) | |
Acetyl-CoA | Pyruvate decarboxylation | –CH₂COOH side chain at C-3 | |
S-Adenosyl methionine | Methionine cycle | C-5 methylation | [1] [6] |
Bioreactor optimization (e.g., pH-controlled fed-batch systems) enhances precursor flux, while in silico pathway tools like RetroBioCat can design hybrid chemoenzymatic routes for derivatives [7].
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